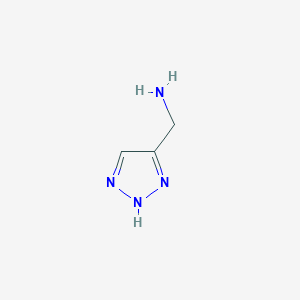

(1H-1,2,3-triazol-4-yl)Methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2H-triazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118724-05-3 | |

| Record name | 118724-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

(1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic organic compound featuring a triazole ring substituted with a methanamine group. This structure serves as a valuable building block in medicinal chemistry and materials science. Its unique arrangement of nitrogen atoms makes it a versatile scaffold for synthesizing more complex molecules, particularly through reactions like alkylation, acylation, and nitration.[1] The triazole moiety is a well-known pharmacophore, and its incorporation can enhance the biological activity and physicochemical properties of drug candidates. This guide provides a detailed overview of its chemical structure, properties, and a representative synthetic protocol.

Chemical Structure and Identifiers

The structural identity of a compound is fundamental for its application in research and development. The following table summarizes the key structural identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₃H₆N₄ |

| SMILES | C1=C(NN=N1)CN |

| InChI | InChI=1S/C3H6N4/c4-1-3-2-5-6-7-3/h2H,1,4H2,(H,5,6,7) |

| PubChem CID | 14359226[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in chemical synthesis and biological assays. The data presented below is for the base compound and its common hydrochloride salt.

| Property | Value | Notes |

| Molecular Weight | 98.11 g/mol | Calculated for the free base. |

| Molecular Weight (HCl Salt) | 134.57 g/mol [1] | For the monohydrochloride salt. |

| Solubility (HCl Salt) | 9.6 g/100mL in water[1] | The hydrochloride salt is water-soluble.[1] |

| logP (Octanol/Water Partition Coefficient) | -1.1 (Predicted) | This is a predicted value for the isomeric (1H-1,2,4-triazol-3-yl)methanamine and serves as an estimate.[3] |

| pKa | Data not available | Experimental pKa values are not readily found in the cited literature. |

Synthesis Methodology

The 1,2,3-triazole ring system is most famously synthesized via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used variant that produces 1,4-disubstituted 1,2,3-triazoles. Below is a representative protocol for the synthesis of a molecule containing the this compound core.

Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for synthesizing a protected version of this compound, which can then be deprotected. The reaction joins an azide precursor with a protected propargylamine.

1. Materials:

- Organic azide (e.g., benzyl azide)

- N-Boc-propargylamine (prop-2-yn-1-ylcarbamic acid tert-butyl ester)

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Sodium ascorbate

- Solvent: A mixture of Dimethyl Sulfoxide (DMSO) and water

- Deionized water

- Ethyl acetate

- Brine solution

2. Procedure:

- In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and N-Boc-propargylamine (1.1 equivalents) in a 1:1 mixture of DMSO and water.

- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.

- To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

- Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

- Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification:

- The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

4. Deprotection (if necessary):

- The Boc-protecting group on the amine can be removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final amine product.

Logical Relationships and Core Concepts

The following diagram illustrates the key relationships between the structure, properties, and applications of this compound.

Caption: Core concepts of this compound.

References

An In-depth Technical Guide to (1H-1,2,3-triazol-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,3-triazol-4-yl)methanamine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including the capacity for hydrogen bonding and its role as a bioisostere, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their application in the development of anticancer agents. Detailed experimental protocols and a summary of key biological data are presented to facilitate further research and development in this promising area.

Core Compound: Chemical and Physical Data

This compound is a primary amine featuring a 1,2,3-triazole ring. It is often utilized in its more stable hydrochloride salt form for synthetic applications.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₃H₆N₄ | C₃H₆N₄·HCl |

| Molecular Weight | 98.11 g/mol | 134.57 g/mol |

| CAS Number | 14359226 (PubChem CID) | 118724-05-3 |

| Appearance | Not specified (likely an oil or low-melting solid) | Solid |

| Solubility | Not specified | Soluble in water (9.6 g/100ml ) |

| Storage | Not specified | Store at 10°C - 25°C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Staudinger reduction of the corresponding azide, 4-(azidomethyl)-1H-1,2,3-triazole. This reaction is known for its mild conditions and high yields.

General Experimental Protocol: Staudinger Reduction

The Staudinger reduction involves a two-step process: the formation of an iminophosphorane followed by hydrolysis to yield the primary amine.

Step 1: Formation of the Iminophosphorane

In a typical procedure, a solution of 4-(azidomethyl)-1H-1,2,3-triazole in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is treated with one equivalent of a phosphine, most commonly triphenylphosphine (PPh₃). The reaction mixture is stirred at room temperature, and the progress is monitored by the cessation of nitrogen gas evolution.

Step 2: Hydrolysis to the Amine

Upon completion of the first step, water is added to the reaction mixture to hydrolyze the iminophosphorane intermediate. This hydrolysis results in the formation of the desired primary amine, this compound, and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The product can then be isolated and purified using standard techniques such as extraction and chromatography. To obtain the hydrochloride salt, the purified amine is treated with a solution of hydrochloric acid in a suitable solvent like ethanol or diethyl ether.

Caption: Synthesis of this compound.

Applications in Drug Discovery: Anticancer Activity

The this compound scaffold has been extensively used in the synthesis of novel compounds with potential therapeutic applications. A notable example is its incorporation into oleanolic acid derivatives to create potent anticancer agents.

Antiproliferative Activity of Oleanolic Acid-Triazole Conjugates

Several studies have demonstrated that conjugating this compound with oleanolic acid results in hybrid molecules with significant antiproliferative activity against various cancer cell lines.

| Compound Type | Cancer Cell Line | Assay | Endpoint | Results |

| Oleanolic acid-triazole conjugate | HT1080 (Fibrosarcoma) | MTT Assay | IC₅₀ | Significant inhibitory activity, induction of apoptosis |

| Oleanolic acid-triazole conjugate with p-chlorophenyl substitution | AGS (Gastric Adenocarcinoma) | Not specified | IC₅₀ | 8.9 µM |

| Oleanolic acid-triazole conjugate with p-toluenesulphonyl group | Various (HL-60, SK-MES-1, J82) | Not specified | IC₅₀ | 10.8–47.1 µM |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oleanolic acid-triazole derivatives) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control, and the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated.

Mechanism of Action: Inhibition of the Notch-Akt Signaling Pathway

Research into the anticancer mechanism of certain this compound derivatives has pointed towards the inhibition of key cellular signaling pathways, such as the Notch-Akt pathway, which is often dysregulated in cancer.

The Notch-Akt Signaling Pathway

The Notch signaling pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Its interaction with the PI3K/Akt pathway is critical in cancer progression. The binding of a Notch ligand to its receptor initiates a cascade of proteolytic cleavages, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of target genes. This can lead to the activation of the Akt pathway, promoting cell survival and proliferation.

Proposed Inhibitory Mechanism

It has been proposed that certain oleanolic acid derivatives incorporating the this compound moiety can induce the production of reactive oxygen species (ROS). This oxidative stress, in turn, can lead to the inhibition of the Notch-Akt signaling pathway. By blocking this pathway, these compounds can suppress cancer cell growth and invasion and induce apoptosis.

Caption: Inhibition of Notch-Akt pathway by a triazole derivative.

Conclusion

This compound is a versatile and valuable building block for the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the field of oncology, highlight its importance in modern medicinal chemistry. The continued exploration of this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery programs.

An In-Depth Technical Guide to the Synthesis of (1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1H-1,2,3-triazol-4-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a robust and efficient three-step process, leveraging the principles of amine protection, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and subsequent deprotection/salt formation. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride is strategically designed to ensure high yield and purity. The core of this strategy is the highly reliable and regioselective copper(I)-catalyzed "click" reaction to form the 1,4-disubstituted 1,2,3-triazole ring. To prevent side reactions with the amine functionality of the starting material, a protection/deprotection sequence is employed.

The overall synthetic pathway can be summarized as follows:

-

Protection: The primary amine of the starting material, propargylamine, is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl prop-2-yn-1-ylcarbamate.

-

Cycloaddition: The Boc-protected propargylamine undergoes a copper-catalyzed azide-alkyne [3+2] cycloaddition with sodium azide to form the 1,2,3-triazole ring, yielding tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions using hydrochloric acid, which concurrently forms the desired this compound hydrochloride salt.

This approach is favored due to the mild reaction conditions of the click chemistry step, the stability of the Boc-protected intermediate, and the straightforward final deprotection and salt formation step.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: Synthesis of tert-butyl prop-2-yn-1-ylcarbamate (Boc-propargylamine)

Reaction Scheme:

Experimental Procedure:

A solution of propargylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF is prepared in a reaction vessel. To this solution, a base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added (1.0-1.5 eq). The mixture is stirred, and di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) is added portion-wise, maintaining the reaction temperature at room temperature or slightly elevated (e.g., 40°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords pure tert-butyl prop-2-yn-1-ylcarbamate.

Step 2: Synthesis of tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate

Reaction Scheme:

Experimental Procedure:

In a reaction flask, tert-butyl prop-2-yn-1-ylcarbamate (1.0 eq) and sodium azide (1.1-1.5 eq) are dissolved in a mixture of tert-butanol and water. A catalytic amount of a copper(II) sulfate pentahydrate solution (e.g., 5 mol%) is added, followed by a solution of a reducing agent, typically sodium ascorbate (e.g., 10 mol%), to generate the active Cu(I) catalyst in situ. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is quenched, often with the addition of water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate.

Step 3: Synthesis of this compound hydrochloride

Reaction Scheme:

Experimental Procedure:

tert-Butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate (1.0 eq) is dissolved in a suitable organic solvent such as dioxane, methanol, or ethyl acetate. To this solution, a solution of hydrochloric acid in the same or a compatible solvent (e.g., 4 M HCl in dioxane) is added in excess. The reaction mixture is stirred at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. After completion, the precipitate is collected by filtration, washed with a suitable solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to afford this compound hydrochloride as a solid.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Time |

| 1 | Propargylamine | (Boc)₂O, Base (e.g., NaOH) | THF/H₂O | Room Temp. | 2-4 h |

| 2 | tert-butyl prop-2-yn-1-ylcarbamate | Sodium Azide, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp. | 12-24 h |

| 3 | tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate | HCl | Dioxane or Methanol | Room Temp. | 1-3 h |

Table 2: Product Yields and Characterization

| Step | Product | Form | Yield (%) | Melting Point (°C) | Key Analytical Data |

| 1 | tert-butyl prop-2-yn-1-ylcarbamate | Colorless oil | 85-95 | N/A | ¹H NMR, ¹³C NMR |

| 2 | tert-butyl ((1H-1,2,3-triazol-4-yl)methyl)carbamate | White solid | 80-90 | 125-127 | ¹H NMR, ¹³C NMR, HRMS |

| 3 | This compound hydrochloride | White solid | >95 | 188-190 | ¹H NMR, ¹³C NMR, HRMS |

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound hydrochloride.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound hydrochloride presented in this guide is a reliable and high-yielding process. The use of Boc protection for the starting amine and the implementation of a copper-catalyzed click reaction for the triazole ring formation are key to the success of this synthetic route. The detailed protocols and structured data provided herein are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important chemical intermediate.

Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (1H-1,2,3-triazol-4-yl)methanamine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the 1,2,3-triazole ring, often synthesized via "click chemistry," impart valuable physicochemical properties to molecules, making their unambiguous characterization essential. This document outlines detailed experimental protocols and presents key spectroscopic data for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Core Molecular Structure and Synthesis

The foundational structure of the compounds discussed herein is this compound. Derivatives are typically synthesized through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne.

Caption: General synthetic scheme for this compound derivatives via CuAAC.

Spectroscopic Data and Analysis

The following sections detail the characteristic spectroscopic signatures of this compound derivatives. The data presented is a summary from various sources and represents typical values observed for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these derivatives, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives show characteristic signals for the triazole proton, the methylene bridge protons, and the protons of the substituent groups.

¹³C NMR Spectroscopy: The carbon NMR spectra provide key information on the carbon skeleton, including the two distinct carbon atoms of the triazole ring.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for the this compound Core

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole C5-H | ~7.5 - 8.5 (singlet) | ~122 - 128 |

| Triazole C4 -CH₂ | - | ~139 - 149 |

| C4-CH₂ -N | ~3.8 - 5.6 (singlet or doublet) | ~34 - 60 |

| Triazole NH | Broad signal, variable | - |

| Substituent Protons/Carbons | Variable | Variable |

Note: Chemical shifts are dependent on the solvent and the nature of the substituents on the triazole nitrogen (N1) and the methanamine nitrogen. For example, in some derivatives, the methylene protons adjacent to the triazole ring appear as a singlet around 5.5-5.9 ppm.[1] The triazole C5 and C4 carbons have been reported in the ranges of 122.46–127.49 ppm and 139.27–148.64 ppm, respectively.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine & triazole) | 3100 - 3500 | Medium-Broad |

| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Strong |

| C=C and C=N Stretch (triazole ring) | 1450 - 1650 | Medium-Weak |

| C-N Stretch | 1000 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Fragmentation Pattern: A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the triazole ring. Other fragmentations will be specific to the substituents on the core structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,3-triazole ring typically exhibits π → π* transitions. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm.[3] In solution, these bands can be observed between 200-240 nm.[3] The presence of aromatic substituents can lead to additional absorption bands at higher wavelengths.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

Caption: Workflow for the spectroscopic characterization of synthesized derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

-

Instrument Setup:

-

Spectrometer: A 300-600 MHz NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to aid in the complete assignment of proton and carbon signals, especially for complex derivatives.

-

FTIR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Oil Samples: Place a drop of the sample between two NaCl plates to form a thin film.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrophotometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or KBr pellet/NaCl plates).

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

-

Conclusion

The spectroscopic characterization of this compound derivatives is a critical step in their synthesis and development. A combination of NMR, IR, and MS is essential for unambiguous structure determination. The protocols and data presented in this guide provide a solid foundation for researchers working with this important class of heterocyclic compounds. The predictable nature of the CuAAC synthesis and the distinct spectroscopic signatures of the triazole core facilitate the straightforward characterization of novel derivatives.

References

The Ascendant Therapeutic Potential of Novel 1,2,3-Triazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of properties, including metabolic stability, capacity for hydrogen bonding, and dipole interactions, makes it an attractive framework for the design of novel therapeutic agents.[1][2][3][4] Synthetically accessible through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," researchers have generated vast libraries of 1,2,3-triazole-containing compounds with a broad spectrum of biological activities.[2][5] This technical guide delves into the diverse biological activities of these novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of 1,2,3-Triazole Derivatives

1,2,3-triazole hybrids have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and neurology. Their ability to act as pharmacophores or as linkers to connect different bioactive molecules has led to the development of compounds with potent and selective activities.[1]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 1,2,3-triazole derivatives.[2][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in cancer progression.[1][2]

A noteworthy strategy in the design of novel anticancer agents involves the hybridization of the 1,2,3-triazole moiety with other known pharmacophores. This approach has yielded compounds with enhanced potency and selectivity against various cancer cell lines.

Table 1: Anticancer Activity of Novel 1,2,3-Triazole Hybrids

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 11.62 | Doxorubicin | 3.24 | [1] |

| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung) | 0.021 - 0.118 | Podophyllotoxin | 0.027 | [1] |

| 1,2,3-Triazole-Pyrrolo[2,3-b]pyridines | A549 (Lung) | 0.082 - 2.83 | Etoposide | 3.08 | [1] |

| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung) | 0.8 - 27.08 | Cisplatin | 24.15 | [1] |

| 1,2,3-Triazole-Indole Hybrids | A549 (Lung) | 3.29 - 10.71 | - | - | [1] |

| 1,2,3-Triazole-Chrysin Analogs (5c) | PC3 (Prostate) | 10.8 ± 0.04 | Doxorubicin | - | [8] |

| MCF-7 (Breast) | 20.53 ± 0.21 | [8] | |||

| 1,2,3-Triazole-Amino Acid Conjugates (6) | MCF7 (Breast) | <10 | Ellipticine | - | [9] |

| HepG2 (Liver) | <10 | [9] | |||

| 1,2,3-Triazole-Amino Acid Conjugates (7) | MCF7 (Breast) | <10 | Ellipticine | - | [9] |

| HepG2 (Liver) | <10 | [9] | |||

| Phosphonate 1,2,3-Triazole Derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - | [2] |

| A-549 (Lung) | 21.25 | [2] | |||

| MCF-7 (Breast) | 18.06 | [2] | |||

| MDA-MB-231 (Breast) | 16.32 | [2] |

Antimicrobial and Antiviral Activities

The growing threat of antimicrobial resistance has spurred the search for new classes of anti-infective agents.[10] 1,2,3-triazoles have emerged as a promising scaffold in this area, with derivatives exhibiting potent activity against a range of bacteria, fungi, and viruses.[10][11][12][13][14][15]

Table 2: Antimicrobial and Antiviral Activity of Novel 1,2,3-Triazole Derivatives

| Compound Class | Target Organism | Activity | Reference |

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | High susceptibility | [14] |

| Pseudomonas aeruginosa | Moderate activity | [14] | |

| Candida albicans | Promising antifungal activity | [14] | |

| Aspergillus niger | Promising antifungal activity | [14] | |

| 1,2,3-Triazole-Lupinine Derivatives | Influenza A/H1N1 | Virus inhibitory activity | [16] |

| Influenza A/H3N2 | Virus inhibitory activity | [16] | |

| 1,2,3-Triazole Derivatives | Mycobacterium tuberculosis H37Ra | MIC: 0.78 - 3.12 µg/mL | [17][18] |

Enzyme Inhibition

The structural features of the 1,2,3-triazole ring enable it to interact with various enzymes, making it a valuable scaffold for the design of enzyme inhibitors.[19][20] This has significant implications for the treatment of diseases such as Alzheimer's, where the inhibition of cholinesterases is a key therapeutic strategy.[4]

Table 3: Enzyme Inhibition Activity of Novel 1,2,3-Triazole Hybrids

| Compound Class | Target Enzyme | IC50 / Inhibition | Reference |

| Paeonol-1,2,3-Triazole Hybrids | Butyrylcholinesterase (BuChE) | IC50 = 0.13 µM | [4] |

| 1,2,3-Triazole-Quinoline Conjugates | Human Acetylcholinesterase (hAChE) | 29-55% inhibition at 100 µM | [4] |

| 1,2,3-Triazole-Coumarin Hybrids | Acetylcholinesterase (AChE) | IC50 = 3.4 µM | [4] |

| Butyrylcholinesterase (BuChE) | IC50 = 1.1 µM | [4] | |

| 1,2,3-Triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Sub-nanomolar to low-micromolar inhibition | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of novel 1,2,3-triazole compounds.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5]

General Procedure:

-

Preparation of Azide and Alkyne Precursors: Synthesize the desired organic azides and terminal alkynes using established literature procedures.

-

Cycloaddition Reaction: To a solution of the organic azide (1.0 eq) and terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF), add a copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq), and a reducing agent, such as sodium ascorbate (0.1-0.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 1,2,3-triazole compounds exert their biological effects is crucial for rational drug design and development. Several studies have elucidated the signaling pathways modulated by these compounds.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, certain 1,2,3-triazole-podophyllotoxin hybrids have been found to act on microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Similarly, some 1,2,3-triazole-chrysin analogs have been shown to arrest MCF-7 breast cancer cells at the G2/M phase.[8]

Caption: Simplified pathway of microtubule-targeting 1,2,3-triazoles.

Inhibition of EGFR Signaling

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several 1,2,3-triazole hybrids have been designed as EGFR inhibitors.[21] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.

Caption: Mechanism of action for 1,2,3-triazole-based EGFR inhibitors.

Conclusion and Future Directions

The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The ease of their synthesis via "click chemistry" allows for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships. While significant progress has been made, particularly in the realm of anticancer and antimicrobial agents, further research is warranted. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, elucidating their mechanisms of action in greater detail, and exploring their potential in a wider range of diseases. The continued application of innovative medicinal chemistry strategies to the 1,2,3-triazole core holds immense promise for the discovery of next-generation therapeutics.

References

- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,2,3‐Triazole hybrids as anticancer agents: A review | Semantic Scholar [semanticscholar.org]

- 7. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 21. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of 1,2,3-Triazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry and drug discovery, prized for its synthetic accessibility, chemical stability, and ability to engage in a variety of biological interactions. This technical guide provides an in-depth overview of the discovery and key synthetic methodologies for preparing 1,2,3-triazole-containing compounds, alongside insights into their roles in modulating critical signaling pathways.

Discovery and Historical Context

The journey of the 1,2,3-triazole ring began in the late 19th and early 20th centuries with initial descriptions of 1,3-dipolar cycloaddition reactions. However, it was the seminal work of Rolf Huisgen in the 1960s that established the mechanistic foundation and synthetic utility of the 1,3-dipolar cycloaddition, a reaction that now often bears his name. This thermal reaction between an azide and an alkyne, while foundational, typically requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.

A paradigm shift occurred in the early 2000s with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," proceeds with high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer under mild, often aqueous, conditions. The development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) further expanded the synthetic toolbox, providing selective access to the 1,5-disubstituted regioisomer.

Synthetic Methodologies: A Comparative Overview

The synthesis of 1,2,3-triazole scaffolds is dominated by the azide-alkyne cycloaddition reaction. The choice of method depends on the desired regioisomer and the tolerance of the substrates to the reaction conditions.

Data Presentation: Quantitative Comparison of Synthetic Methods

The following tables summarize typical reaction conditions and yields for the three primary methods of 1,2,3-triazole synthesis.

Table 1: Huisgen 1,3-Dipolar Cycloaddition (Thermal)

| Alkyne Substrate | Azide Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | Toluene | 110 | 24 | 70-80 (mixture of isomers) | [Generic] |

| Propargyl Alcohol | Phenyl Azide | Xylene | 140 | 18 | 65-75 (mixture of isomers) | [Generic] |

| Ethyl Propiolate | 1-Azidohexane | DMF | 100 | 36 | 60-70 (mixture of isomers) | [Generic] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Substrate | Copper Source (mol%) | Ligand | Solvent | Temperature | Time | Yield (%) (1,4-isomer) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | None | t-BuOH/H₂O | Room Temp | 8 h | >95 | [1] |

| 1-Octyne | 1-Azidobutane | CuI (5) | None | THF | Room Temp | 12 h | 92 | [Generic] |

| Propargyl alcohol | Azidomethylferrocene | CuSO₄·5H₂O (0.4 μM) / Na-Ascorbate (5 mg/mL) | None | Toluene | Room Temp | 2 h | ~60% surface coverage | [2] |

Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

| Alkyne Substrate | Azide Substrate | Ruthenium Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) (1,5-isomer) | Reference |

| Phenylacetylene | Benzyl Azide | CpRuCl(COD) (1) | Toluene | 80 | 4 | 95 | [3] |

| 1-Heptyne | Phenyl Azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 6 | 91 | [3] |

| Internal Alkyne | Benzyl Azide | Cp*RuCl(COD) | Benzene | Reflux | 2 | 80 (1,4,5-trisubstituted) | [4] |

Experimental Protocols

Detailed methodologies for the key synthetic routes to 1,2,3-triazoles are provided below.

General Protocol for Huisgen 1,3-Dipolar Cycloaddition (Thermal)

-

Reactant Preparation: Dissolve the alkyne (1.0 equiv) and the azide (1.0 equiv) in a high-boiling point solvent (e.g., toluene, xylene, or DMF) in a sealed reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and maintain for 18-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel to separate the regioisomers and any unreacted starting materials.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system, often a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is usually complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent use. If necessary, further purification can be achieved by recrystallization or column chromatography.

General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

-

Reactant Preparation: In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in an anhydrous, non-protic solvent (e.g., toluene, benzene, or THF).

-

Catalyst Addition: Add the ruthenium catalyst, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂] (1-5 mol%), to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) or stir at room temperature, depending on the reactivity of the substrates and catalyst. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,3-triazole product.

Signaling Pathways and Experimental Workflows

1,2,3-triazole scaffolds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer. Their ability to act as pharmacophores and engage in specific molecular interactions makes them valuable tools in drug design.

Inhibition of Cancer-Related Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[5] Several 1,2,3-triazole-containing compounds have been developed as EGFR inhibitors, effectively blocking downstream signaling cascades.

References

Preliminary Investigation of (1H-1,2,3-triazol-4-yl)methanamine Cytotoxicity: A Technical Guide

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] (1H-1,2,3-triazol-4-yl)methanamine and its derivatives represent a class of compounds with significant potential for drug discovery. Understanding the cytotoxic profile of these molecules is a critical first step in their development as therapeutic agents. This technical guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of 1,2,3-triazole derivatives, summarizing key findings from existing literature and presenting detailed experimental protocols for researchers in drug development. While specific cytotoxic data for this compound is not extensively available in the public domain, this guide will draw upon data from structurally related 1,2,3-triazole compounds to provide a foundational understanding of their potential cytotoxic effects and mechanisms of action.

Data Presentation: Cytotoxicity of 1,2,3-Triazole Derivatives

The following tables summarize the cytotoxic activity of various 1,2,3-triazole derivatives against different human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Triazole-Containing Alkyl β-D-Glucopyranosides in Jurkat Cells [4]

| Compound | Hydrophobic Tail Length (Carbons) | IC50 (µM) |

| 4a | 8 | 1198 |

| 4b | 10 | 345 |

| 4c | 12 | 89 |

| 4d | 14 | 35 |

| 4e | 16 | 24 |

Note: The cytotoxicity of these triazole-linked alkyl β-glucopyranosides increased with the length of the hydrophobic tail.

Table 2: Cytotoxicity of Triazole-Quinazolinone Hybrids [5]

| Compound | Cell Line | IC50 (µM) |

| 6a | MCF-7 | 25.1 |

| 6a | HeLa | >100 |

| 6b | MCF-7 | 45.3 |

| 6b | HeLa | >100 |

| 6c | MCF-7 | 65.2 |

| 6c | HeLa | >100 |

Note: Compound 6a showed the highest cytotoxic activity against the MCF-7 breast cancer cell line.

Table 3: Cytotoxicity of Novel 1,2,3-Triazole Derivatives [6]

| Compound | Cell Line | IC50 (µM) |

| T1 | PC-3 | 91.476 |

| T1 | MCF-7 | 273.947 |

Note: Compound T1 demonstrated growth suppression against both prostate (PC-3) and breast (MCF-7) cancer cell lines.

Table 4: Cytotoxicity of Triazole Fungicides in HeLa Cells [7]

| Compound | MTT Assay IC50 (mg/ml) | LDH Assay IC50 (mg/ml) |

| Prochloraz | 0.4 | 0.065 |

| Tebuconazole | >1 | 0.985 |

| Triadimefon | 0.24 | 0.052 |

| Triadimenol | 0.37 | 0.042 |

Note: The LDH assay, which measures membrane damage, indicated lower IC50 values for most compounds compared to the MTT assay, which assesses mitochondrial activity.

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound and its derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

-

Cells to be tested

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[10]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[11]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][10]

-

Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9][10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] The reference wavelength should be more than 650 nm.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14]

Materials:

-

Cells and culture medium

-

96-well plates

-

Test compounds

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Microplate reader

Protocol:

-

Plate cells and treat with test compounds as described for the MTT assay. Include appropriate controls such as vehicle-only and no-cell controls.[14]

-

Incubate for the desired period.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15]

-

Add the LDH reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[14]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15][16]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18][19]

Materials:

-

Cells and culture medium

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis in cells by treating with the test compound for the desired time.

-

Harvest the cells (including any floating cells) and centrifuge at a low speed.

-

Wash the cells with cold PBS.[18]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[19]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.[20][21]

Materials:

-

Cells and culture medium

-

Test compounds

-

Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader (for absorbance or fluorescence)

Protocol:

-

Induce apoptosis in cells by treatment with the test compound.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-30 minutes.[21][22]

-

Centrifuge the lysate at high speed to pellet the cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add the cell lysate (containing 50-200 µg of protein).[23]

-

Prepare the reaction mixture containing reaction buffer, DTT, and the caspase-3 substrate according to the kit's protocol.[22]

-

Add the reaction mixture to each well.

-

Measure the absorbance (for pNA substrate) at 400-405 nm or fluorescence (for AMC substrate) at an excitation of 380 nm and emission of 420-460 nm.[21]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the cytotoxic evaluation of this compound and its derivatives.

Caption: A generalized workflow for the cytotoxic evaluation of novel compounds.

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a triazole compound.[24]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. mpbio.com [mpbio.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine in different solvents

An In-Depth Technical Guide on the Solubility and Stability of (1H-1,2,3-triazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It also includes detailed experimental protocols for researchers to determine these properties in their own laboratories.

Introduction

This compound is a heterocyclic compound featuring a triazole ring, a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of this molecule, such as its solubility and stability, are critical parameters that influence its suitability for various applications, from synthetic chemistry to pharmaceutical formulations. This guide aims to consolidate the known information and provide practical methodologies for its characterization.

Solubility Profile

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its handling and formulation in chemical research.

Quantitative Solubility Data

Currently, limited quantitative solubility data for this compound is publicly available. The hydrochloride salt of the compound is reported to be soluble in water.[1]

| Solvent | Solubility | Temperature |

| Water | 9.6 g / 100 mL (for hydrochloride salt) | Not Specified |

General Solubility Considerations for Triazoles

Triazole-containing compounds, due to the presence of nitrogen atoms capable of hydrogen bonding, often exhibit solubility in polar solvents.[2] The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nature of the methanamine group. In acidic solutions, the amine will be protonated, forming a more soluble salt.

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of this compound in various solvents. This method can be adapted to quantify solubility through techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Small, sealable vials or test tubes

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant. It is crucial not to disturb the solid phase.

-

To remove any suspended solid particles, centrifuge the collected supernatant at a high speed.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Stability Profile

The chemical stability of a compound is a critical factor for its storage, formulation, and in vivo performance. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability of Triazoles

1,2,3-Triazoles are generally considered to be a stable aromatic heterocyclic system.[3] They are often resistant to hydrolysis, oxidation, and reduction. However, the stability of a specific derivative like this compound can be influenced by the functional groups attached to the triazole ring and the conditions to which it is exposed.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and degradation pathways. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Analytical instrument for separation and quantification (e.g., HPLC with a photodiode array detector)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

-

Stress Conditions (to be performed in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 70 °C) in an oven.

-

Photodegradation: Expose a solid sample or a solution of the compound to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acid and base hydrolysis samples.

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

A photodiode array detector can be used to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and quantify the major degradation products.

-

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

-

Synthesis of this compound

A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][7][8] This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

Experimental Workflow for CuAAC Synthesis

The synthesis of this compound via CuAAC would typically involve the reaction of propargylamine (or a protected version) with a suitable azide precursor. The general workflow is depicted below.

References

- 1. This compound hydrochloride | 118724-05-3 | FT31010 [biosynth.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. m.youtube.com [m.youtube.com]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

Commercial Suppliers of (1H-1,2,3-triazol-4-yl)methanamine: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of commercial sources for (1H-1,2,3-triazol-4-yl)methanamine and its derivatives, tailored for researchers, scientists, and professionals in drug development. This guide includes a comparative summary of supplier specifications, a detailed experimental protocol for a common application, and visualizations of a relevant signaling pathway and experimental workflow.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its structure, featuring a reactive primary amine and a stable triazole ring, makes it an ideal scaffold for generating diverse molecular libraries through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including Histone Deacetylases (HDACs) and Indoleamine 2,3-dioxygenase 1 (IDO1), making them valuable tools in cancer and immunology research.

Commercial Supplier Data

The following table summarizes the specifications for this compound hydrochloride and a related derivative from various commercial suppliers. This data is intended to facilitate the selection of research-grade materials.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Biosynth | This compound hydrochloride | 118724-05-3 | C₃H₆N₄·HCl | 134.57 | - |

| Appretech Scientific Ltd. | This compound hydrochloride | 1009101-70-5 | C₃H₇ClN₄ | 134.57 | ≥ 98% |

| CymitQuimica | (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | 612511-67-8 | C₄H₉ClN₄ | 148.59 | Min. 95% |

| Enamine | 1-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | 2490432-95-4 | C₈H₁₆Cl₂N₄ | 239.14 | 95% |

| CF Plus Chemicals | 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride | 2749496-26-0 | C₅H₈ClF₃N₄ | 216.59 | 95%+ |

Experimental Protocols

Representative Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an azide-containing molecule and this compound hydrochloride, which serves as the alkyne component after deprotonation. This reaction is widely used for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Azide-functionalized molecule of interest

-

This compound hydrochloride

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in deionized water.

-

Prepare a 200 mM solution of the THPTA ligand in deionized water.

-

Prepare a 100 mM solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Dissolve the azide-functionalized molecule and this compound hydrochloride in a suitable buffer or solvent.

-

-

Copper-Ligand Complex Formation:

-

In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio.

-

Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the solution of the azide-functionalized molecule with the solution of this compound hydrochloride. The molar ratio is typically 1:1, but optimization may be required.

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration of copper is 25-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction should be protected from light.

-

-

Work-up and Purification:

-

The work-up procedure will depend on the properties of the product. For small molecules, an aqueous work-up followed by extraction with an organic solvent like ethyl acetate may be appropriate.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

For biomolecules, purification may involve size-exclusion chromatography or dialysis.

-

Visualizations

Signaling Pathway: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Derivatives of this compound are being investigated as inhibitors of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2][3] The following diagram illustrates the mechanism of IDO1 and its inhibition.

Caption: IDO1 Inhibition Pathway.

Experimental Workflow: CuAAC Reaction

The following diagram outlines the key steps in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: CuAAC Experimental Workflow.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing (1H-1,2,3-triazol-4-yl)methanamine as a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (1H-1,2,3-triazol-4-yl)methanamine as a potential accelerating ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a cornerstone of modern drug development, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[1][2] The 1,2,3-triazole moiety formed is a stable linker that can mimic a peptide bond, offering significant advantages in the design of novel therapeutic agents.[1]

This compound is a structurally simple yet effective ligand for stabilizing the catalytically active Cu(I) oxidation state, which is crucial for the CuAAC reaction.[3] Its triazole ring and the primary amine functionality can chelate the copper ion, preventing its disproportionation and oxidation to the inactive Cu(II) state, thereby enhancing reaction rates and yields. While specific quantitative data for this particular ligand is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for structurally similar triazole-based ligands and provide a strong foundation for its application in the laboratory.

Key Applications in Drug Development:

-

Lead Discovery and Optimization: Rapidly synthesize libraries of diverse compounds by linking different azide and alkyne building blocks.[1]

-

Bioconjugation: Covalently attach drugs, probes, or imaging agents to biomolecules such as proteins, peptides, and nucleic acids with high specificity.[1]

-